molecular formula C8H20O7P2 B1210077 (1-Hydroxyoctane-1,1-diyl)diphosphonic acid CAS No. 53019-19-5

(1-Hydroxyoctane-1,1-diyl)diphosphonic acid

Cat. No.: B1210077
CAS No.: 53019-19-5
M. Wt: 290.19 g/mol
InChI Key: ITCAYUFDTCVNTE-UHFFFAOYSA-N
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Description

(1-Hydroxyoctane-1,1-diyl)diphosphonic acid is a chemical compound with the molecular formula C8H20O7P2. It belongs to the class of phosphonic acids and is known for its descaling properties and applications in various industrial processes . This compound is of interest due to its ability to inhibit scale formation and corrosion, making it valuable in water treatment and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxyoctane-1,1-diyl)diphosphonic acid typically involves the reaction of octanoic acid with phosphorous acid. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (1-Hydroxyoctane-1,1-diyl)diphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .

Scientific Research Applications

(1-Hydroxyoctane-1,1-diyl)diphosphonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a chelating agent and scale inhibitor in various chemical processes.

    Biology: Investigated for its potential role in biological systems, particularly in inhibiting mineralization processes.

    Medicine: Explored for its potential therapeutic applications, including the treatment of bone-related disorders.

    Industry: Widely used in water treatment, detergents, and corrosion inhibition

Mechanism of Action

The mechanism of action of (1-Hydroxyoctane-1,1-diyl)diphosphonic acid involves its ability to chelate metal ions and inhibit scale formation. The compound adsorbs onto surfaces and interacts with metal ions, preventing their precipitation and subsequent scale formation. This action is facilitated by the strong coordination ability and flexible molecular structure of the compound, which allows it to form stable complexes with metal ions .

Comparison with Similar Compounds

Uniqueness: (1-Hydroxyoctane-1,1-diyl)diphosphonic acid is unique due to its longer carbon chain, which imparts distinct physicochemical properties compared to shorter-chain phosphonic acids. This uniqueness makes it particularly effective in specific industrial applications where longer-chain compounds are preferred .

Properties

IUPAC Name

(1-hydroxy-1-phosphonooctyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O7P2/c1-2-3-4-5-6-7-8(9,16(10,11)12)17(13,14)15/h9H,2-7H2,1H3,(H2,10,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCAYUFDTCVNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201064
Record name 1,1-Hydroxyoctanodiphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53019-19-5
Record name 1,1-Hydroxyoctanodiphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053019195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Hydroxyoctanodiphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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